REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].CCCCCCC.O1CCCC1.C(C1C=CC=CC=1)C.[O:29]1[C:33]2([CH2:38][CH2:37][CH:36]([C:39]#[N:40])[CH2:35][CH2:34]2)[O:32][CH2:31][CH2:30]1.I[CH:42]1[CH2:47][CH2:46][O:45][CH2:44][CH2:43]1>O1CCCC1>[O:45]1[CH2:46][CH2:47][CH:42]([C:36]2([C:39]#[N:40])[CH2:37][CH2:38][C:33]3([O:32][CH2:31][CH2:30][O:29]3)[CH2:34][CH2:35]2)[CH2:43][CH2:44]1 |f:0.1,2.3.4|
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Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
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Name
|
heptane tetrahydrofuran ethylbenzene
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC.O1CCCC1.C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)C#N
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
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IC1CCOCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 30 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over night
|
Type
|
CUSTOM
|
Details
|
before being quenched by slow addition of ethanol (10 mL) and water (20 mL) subsequently
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through celite
|
Type
|
EXTRACTION
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Details
|
extracted three times with dichloromethane
|
Type
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CONCENTRATION
|
Details
|
The combined organic phases were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (SiO2, 0%→30% methanol in dichloromethane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C1(CCC2(OCCO2)CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |